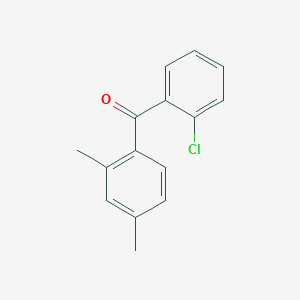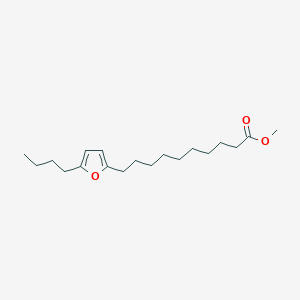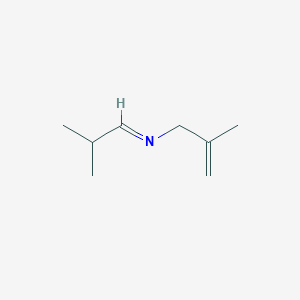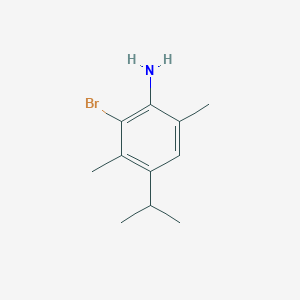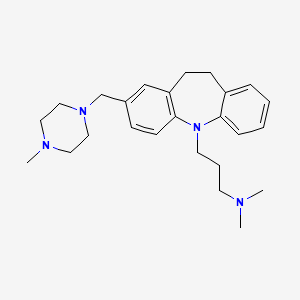
5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-((4-methyl-1-piperazinyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-((4-methyl-1-piperazinyl)methyl)- is a complex organic compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is a derivative of dibenzazepine, a tricyclic structure that forms the backbone of many pharmacologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-((4-methyl-1-piperazinyl)methyl)- involves multiple steps. One common synthetic route includes:
Preparation of Ethynylaniline: This step involves the Sonogashira coupling reaction.
Pseudo-intramolecular Hydrohalogenation: This step is crucial for the formation of the intermediate.
Construction of Dibenzazepine Ring: This is achieved through Buchwald–Hartwig coupling.
Arylation at the 10-position: This final step is performed using Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the processes likely involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-((4-methyl-1-piperazinyl)methyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is known to act on neurotransmitter pathways, particularly those involving serotonin and norepinephrine. The compound binds to receptors and inhibits the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clomipramine Hydrochloride: Another dibenzazepine derivative used as an antidepressant.
Imipramine N-oxide Hydrate: Known for its use in treating depression.
Oxcarbazepine: Used as an anticonvulsant.
Uniqueness
What sets 5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-((4-methyl-1-piperazinyl)methyl)- apart is its unique piperazine moiety, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
64097-65-0 |
|---|---|
Formule moléculaire |
C25H36N4 |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
N,N-dimethyl-3-[3-[(4-methylpiperazin-1-yl)methyl]-5,6-dihydrobenzo[b][1]benzazepin-11-yl]propan-1-amine |
InChI |
InChI=1S/C25H36N4/c1-26(2)13-6-14-29-24-8-5-4-7-22(24)10-11-23-19-21(9-12-25(23)29)20-28-17-15-27(3)16-18-28/h4-5,7-9,12,19H,6,10-11,13-18,20H2,1-3H3 |
Clé InChI |
MZLFXFVKDCQVDT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=CC3=C(C=C2)N(C4=CC=CC=C4CC3)CCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide](/img/structure/B14500587.png)
![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
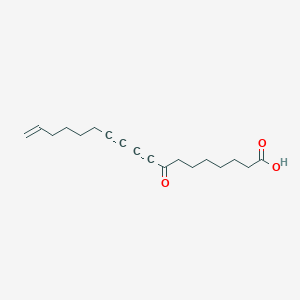
![N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide](/img/structure/B14500611.png)
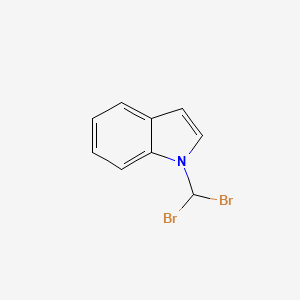

![(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)
![2-Hydroxyspiro[4.5]deca-2,7-dien-1-one](/img/structure/B14500626.png)
